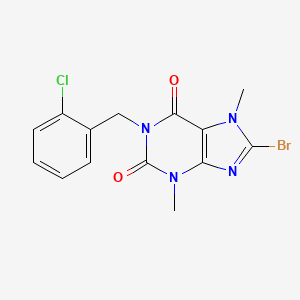

8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a bromine atom at position 8, a 2-chlorobenzyl group at position 1, and methyl groups at positions 3 and 5. Its molecular formula is C₁₄H₁₃BrClN₄O₂ (MW: 383.63 g/mol) . This structure is designed to optimize receptor binding affinity and metabolic stability by combining halogenated aromatic substitutions with alkyl modifications. The bromine at position 8 is a common feature in purine derivatives to enhance binding through halogen interactions, while the 2-chlorobenzyl group introduces steric and electronic effects distinct from simpler alkyl chains .

Properties

IUPAC Name |

8-bromo-1-[(2-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClN4O2/c1-18-10-11(17-13(18)15)19(2)14(22)20(12(10)21)7-8-5-3-4-6-9(8)16/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHSXNWFXUPIEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Alkylation: The 1-position of the purine ring is alkylated with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate (K2CO3) to form the desired benzylated product.

Methylation: The methyl groups at the 3 and 7 positions are introduced using methylating agents such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and alkylation steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate (KMnO4).

Reduction: Reduction reactions can target the bromine or chlorine substituents, using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes from methyl groups.

Reduction: Formation of dehalogenated products.

Substitution: Formation of substituted purine derivatives with new functional groups.

Scientific Research Applications

The structure of 8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione features a bromine atom and a chlorobenzyl group, which may influence its biological activity and reactivity.

Anticancer Activity

Research indicates that purine derivatives often exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit cancer cell proliferation through mechanisms such as:

- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in various cancer cell lines.

- Cell Cycle Disruption : It modulates key proteins involved in cell cycle regulation, potentially leading to cell cycle arrest.

A study demonstrated that structurally related compounds effectively inhibited the growth of cancer cells by targeting specific signaling pathways associated with tumor progression .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It is believed to modulate pathways involved in neuronal survival and apoptosis, making it a candidate for the treatment of neurodegenerative diseases. The inhibition of phosphodiesterases by this compound may enhance the levels of cyclic nucleotides, contributing to neuroprotection .

Enzyme Inhibition

This compound acts as an inhibitor of various enzymes such as kinases and phosphodiesterases. This inhibition can impact several biochemical pathways critical for cellular signaling and metabolism:

- Kinase Inhibition : By targeting specific kinases, the compound can alter phosphorylation states of proteins involved in signaling cascades.

- Phosphodiesterase Inhibition : This leads to increased levels of cyclic AMP and cyclic GMP within cells, influencing numerous physiological processes .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the efficacy of this compound on breast cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis via caspase activation .

Case Study 2: Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of this compound in an animal model of Parkinson's disease. The results demonstrated that administration of this compound significantly reduced neuronal loss and improved motor function compared to control groups .

Mechanism of Action

The mechanism of action of 8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to the receptor’s ligand-binding domain.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

Table 1: Key Structural Features of Analogs

Key Observations:

- Chlorobenzyl Position: The target compound’s 2-chlorobenzyl group at position 1 (vs.

- Methyl vs. Isopropyl : The 7-isopropyl group in increases lipophilicity (logP ~1.5) compared to the target’s 7-methyl, which may reduce aqueous solubility but enhance membrane permeability.

- Functional Group Diversity: The hydroxypropyl-chlorophenoxy substitution in introduces hydrogen-bonding capacity, contrasting with the target’s non-polar benzyl group.

SAR Insights:

- 3,7-Dimethyl Core: Essential for 5-HT6/D2 receptor binding in .

- Benzyl Substitutions : The 2-chlorobenzyl group may enhance blood-brain barrier penetration compared to 3-chlorobenzyl () or polar groups ().

- Bromine at Position 8 : Conserved across analogs to block metabolism at this site and stabilize binding interactions .

Physicochemical Properties

- Lipophilicity : The target compound’s logP is estimated at ~2.5 (calculated using fragment-based methods), higher than the 3-chlorobenzyl analog (logP ~2.1) due to additional methyl groups .

- Solubility : Lower aqueous solubility (<0.1 mg/mL) compared to hydroxypropyl derivatives () but comparable to isopropyl analogs ().

Biological Activity

8-Bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. It exhibits significant biological activity, which has been the subject of various studies focusing on its pharmacological properties and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

- IUPAC Name : 8-bromo-1-(2-chlorobenzyl)-3,7-dimethylpurine-2,6-dione

- Molecular Formula : C14H12BrClN4O2

- Molecular Weight : 383.63 g/mol

- Density : 1.71 g/cm³ (predicted)

- Boiling Point : 559.9 °C (predicted)

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes such as kinases and phosphodiesterases, which are crucial in cellular signaling pathways.

- Regulation of Cell Cycle : It modulates pathways involved in cell cycle regulation and apoptosis, potentially leading to anti-cancer effects.

- Neuroprotective Effects : Research has indicated that this compound may have neuroprotective properties, suggesting its utility in treating neurodegenerative diseases.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- In Vitro Studies : In cell lines representing various cancers, including leukemia and solid tumors, this compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM.

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.

Neuroprotective Effects

Research has also focused on the neuroprotective potential of this compound:

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal death and improved cognitive function.

- Mechanisms : The neuroprotective effects are attributed to its ability to reduce oxidative stress and inflammation in neural tissues.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.